![molecular formula C11H12N4O3S B2639406 2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid CAS No. 922554-36-7](/img/structure/B2639406.png)
2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 280.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Modification of Quinazoline Derivatives
Research has explored the synthesis and modification of [1,2,4]triazolo[4,3-a]quinazolin derivatives, focusing on their potential applications in various scientific domains. A notable study by Mousavi et al. (2015) described an efficient synthesis process for [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one and hexahydro[4,5]benzimidazolo[2,1-b]quinazolinone derivatives. The methodology emphasized the use of acetic acid as a reaction medium, highlighting its remarkable beneficial effects on the reaction, allowing it to be performed without incorporating a catalyst. This synthesis method is lauded for its excellent yields, short reaction time, and mild conditions, making it more environmentally friendly and efficient compared to other methodologies (Mousavi et al., 2015).
Development of Novel Anticancer and Antibacterial Agents
Research by Berest et al. (2011) delved into the synthesis of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. This study proposed new methods for synthesizing these compounds and examined their structures through various analytical techniques. Notably, the synthesized compounds demonstrated promising in vitro anticancer and antibacterial activity. For instance, compound 4.10 showed significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines. The research underscored the structure-activity relationship (SAR) results and hinted at the potential of these compounds as therapeutic agents (Berest et al., 2011).
Exploration of Antimicrobial Properties
Another study focused on the synthesis of 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their S-substituted derivatives. Researchers developed various synthesis methods for these compounds and evaluated their biological activities. Noteworthy findings included the high antibacterial activity of certain compounds against Staphylococcus aureus, surpassing the activity of trimethoprim. Additionally, some compounds showed significant cytotoxic effects against cancer cell lines, with molecular docking studies suggesting possible mechanisms of action. This research contributes to the ongoing search for novel, biologically effective heterocyclic agents with potential therapeutic applications (Bilyi et al., 2015).
特性
IUPAC Name |
2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c16-8(17)5-19-11-14-13-10-12-9(18)6-3-1-2-4-7(6)15(10)11/h1-5H2,(H,16,17)(H,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGVLHGNVAQLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC3=NN=C(N23)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


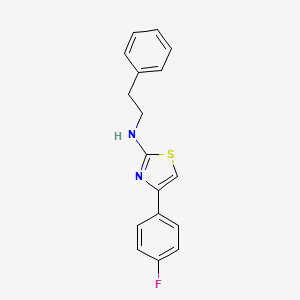
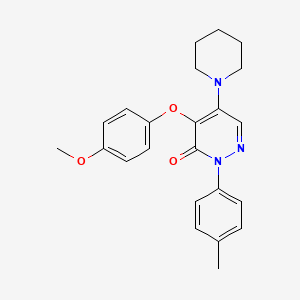
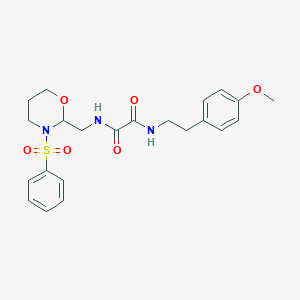
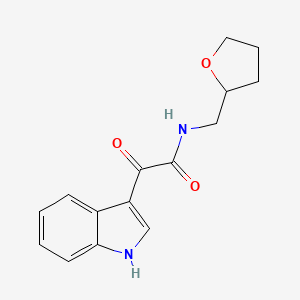
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)
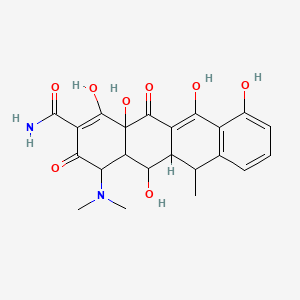
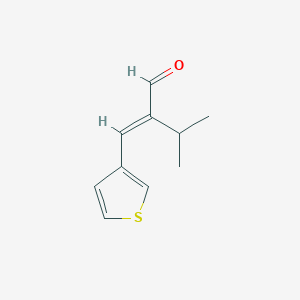
![(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one](/img/structure/B2639339.png)
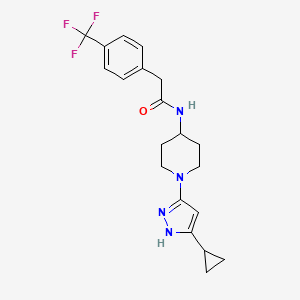
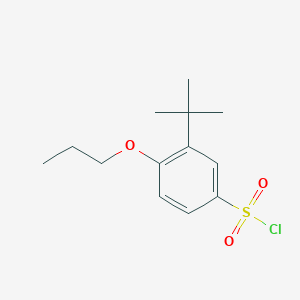
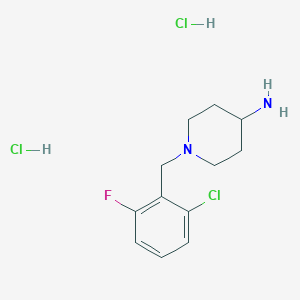
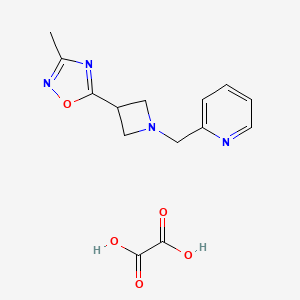
![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2639346.png)